molecular formula C16H19ClN2 B13824421 3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Cat. No.: B13824421
M. Wt: 278.81 g/mol
InChI Key: SOYKEARSMXGVTM-HKWZOHSCSA-N
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Description

3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine is a complex organic compound characterized by the presence of a chlorophenyl group, a pyridinyl group, and multiple deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chlorobenzaldehyde with pyridine-2-carboxaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to deuterium exchange reactions to introduce the deuterium atoms. The final step involves the methylation of the amine group using dimethyl sulfate or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of high-purity deuterium sources and advanced purification techniques ensures the production of high-quality compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The presence of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, potentially enhancing its efficacy and reducing side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H19ClN2

Molecular Weight

278.81 g/mol

IUPAC Name

3-(4-chlorophenyl)-1,1,2,2-tetradeuterio-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/i10D2,12D2

InChI Key

SOYKEARSMXGVTM-HKWZOHSCSA-N

Isomeric SMILES

[2H]C([2H])(C(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])N(C)C

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2

Origin of Product

United States

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